Quinoline-5,8-diamine
Overview
Description
Quinoline-5,8-diamine is an organic compound belonging to the quinoline family, characterized by a benzene ring fused with a pyridine ring. This compound is notable for its two amino groups positioned at the 5th and 8th positions on the quinoline ring. Quinoline derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoline-5,8-diamine can be synthesized through various methods. One common approach involves the reduction of nitroquinoline derivatives. For instance, the reduction of 5,8-dinitroquinoline using stannous chloride in ethanol can yield this compound . Another method involves the cyclization of appropriate precursors under acidic or basic conditions, often employing catalysts such as tin or indium chlorides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes. The use of catalytic hydrogenation or metal hydrides in the presence of suitable solvents and reaction conditions ensures high yield and purity. The choice of catalyst and reaction conditions can significantly influence the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: Quinoline-5,8-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-5,8-dione under specific conditions.
Reduction: Reduction reactions can further modify the amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Stannous chloride, catalytic hydrogenation, or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents under appropriate conditions.
Major Products: The major products formed from these reactions include quinoline-5,8-dione, various substituted quinoline derivatives, and reduced forms of this compound .
Scientific Research Applications
Quinoline-5,8-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: this compound derivatives have shown potential as antimalarial, antibacterial, and anticancer agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline-5,8-diamine involves its interaction with various molecular targets. In medicinal applications, it can bind to DNA, inhibiting transcription and translation processes. It also interacts with enzymes, altering their activity and leading to therapeutic effects. The specific pathways involved depend on the particular derivative and its intended use .
Comparison with Similar Compounds
Quinoline-8-amine: Similar in structure but with only one amino group at the 8th position.
Quinoxaline: A related compound with a different ring structure but similar biological activities.
Isoquinoline: Another structural isomer with distinct chemical properties.
Uniqueness: Quinoline-5,8-diamine is unique due to the presence of two amino groups, which allows for greater versatility in chemical modifications and a broader range of biological activities compared to its analogs .
Properties
IUPAC Name |
quinoline-5,8-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFRBECAJLHOEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.